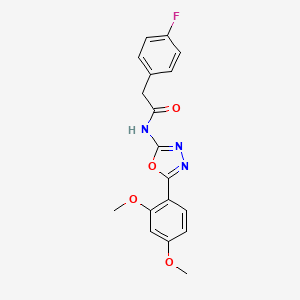

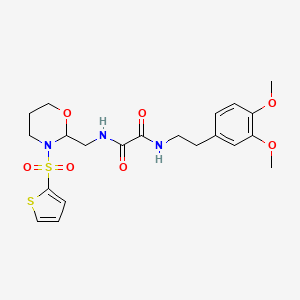

![molecular formula C11H12N2S B2920060 2-[2-(Dimethylamino)vinyl]benzothiazole CAS No. 1173888-05-5](/img/structure/B2920060.png)

2-[2-(Dimethylamino)vinyl]benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, under amide coupling conditions, the synthesis began with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic .Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including this compound, have been synthesized and studied for their anti-tubercular properties. They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs. The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antifungal Agents

Benzothiazole derivatives have been used in the development of novel antifungal agents. The benzothiazole derivative FR1335 is a highly potent NMT inhibitor with fungicidal activity. However, its antifungal spectrum and solubility remained to be improved. Thus, a series of benzothiazole derivatives were designed and synthesized by modifying the scaffold and side chain of FTR1335 .

Synthetic Pathways

The fabrication of 2-arylbenzothiazoles, including this compound, through different synthetic pathways has been a focus of research. This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles .

Pharmaceutical Chemistry

2-arylbenzothiazoles, including this compound, are versatile scaffolds which have gigantic biological and industrial applications . They have been used in the development of carbohydrate derived materials, natural product-inspired hybrid analogues and molecular modeling .

Analyte Detection

2-arylbenzothiazoles, including this compound, have been used as fluorescent probes for analyte detection .

OLEDs

2-arylbenzothiazoles, including this compound, have been used as electrophosphorescent emitter in OLEDs .

Mechanism of Action

Target of Action

Mode of Action

The exact mode of action of 2-(1,3-Benzothiazol-2-yl)ethenyl]dimethylamine is currently unknown. Benzothiazole derivatives have been found to exhibit better inhibition potency against M. tuberculosis , suggesting that they may interact with bacterial proteins or enzymes to inhibit their function

Result of Action

Given the broad range of biological activities associated with benzothiazole derivatives , it is likely that this compound may exert multiple effects at the molecular and cellular levels.

Future Directions

Benzothiazole derivatives exhibit promise due to their distinctive structures and broad spectrum of biological effects . They are a promising class of antiproliferative agents and potential diagnostic agents for Alzheimer’s disease . This suggests that future research could focus on exploring these aspects further.

properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-N,N-dimethylethenamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-13(2)8-7-11-12-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNOLXNQHADUHK-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Dimethylamino)vinyl]benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

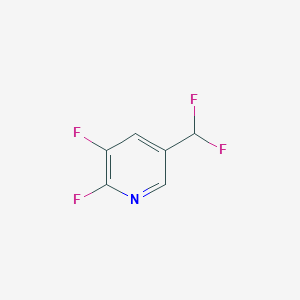

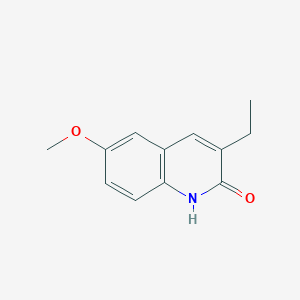

![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2919981.png)

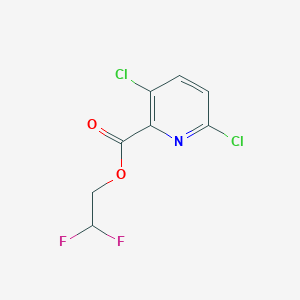

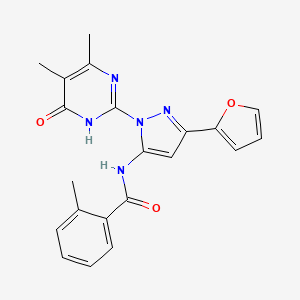

![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2919983.png)

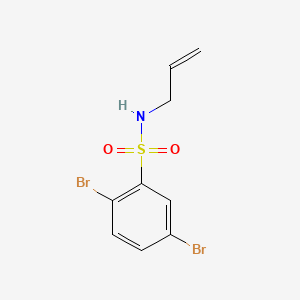

![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2919986.png)

![(Z)-2-Cyano-N-(2-methoxyethyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2919996.png)

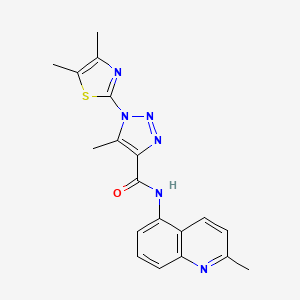

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2919999.png)